molecular formula C6HCl2F2NO2 B8679993 Benzene, 2,4-dichloro-1,5-difluoro-3-nitro- CAS No. 1977-85-1

Benzene, 2,4-dichloro-1,5-difluoro-3-nitro-

Cat. No.: B8679993
CAS No.: 1977-85-1
M. Wt: 227.98 g/mol
InChI Key: VGDZGWPMCGMBEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzene, 2,4-dichloro-1,5-difluoro-3-nitro- is a useful research compound. Its molecular formula is C6HCl2F2NO2 and its molecular weight is 227.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzene, 2,4-dichloro-1,5-difluoro-3-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 2,4-dichloro-1,5-difluoro-3-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1977-85-1

Molecular Formula

C6HCl2F2NO2

Molecular Weight

227.98 g/mol

IUPAC Name

2,4-dichloro-1,5-difluoro-3-nitrobenzene

InChI

InChI=1S/C6HCl2F2NO2/c7-4-2(9)1-3(10)5(8)6(4)11(12)13/h1H

InChI Key

VGDZGWPMCGMBEO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)Cl)[N+](=O)[O-])Cl)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

By nitration of 1,3-dichloro-4,6-difluorobenzene, the 2,6-dichloro-3,5-difluoronitrobenzene is available after stage 3 in good yields (75-95%) and selectivities (87:12; 3,5-difluoro-2,6-dichloronitrobenzene:2,6-difluoro-3,5-dichloronitrobenzene). (See also Trans. Ill. State Acad. Sci., 65, (1972) 75-80).
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Synthesis routes and methods II

Procedure details

A synthesis proceeding via four stages can be taken from EP 562 435. 2,4,5-Trichloronitrobenzene is first reacted with an alkali metal fluoride to give 5-chloro-2,4-difluoronitrobenzene. By means of chlorinating denitration the 5-chloro-2,4-difluoronitrobenzene can be converted to 1,3-dichloro-4,6-difluorobenzene. The 1,3-dichloro-4,6-difluorobenzene is nitrated to give 2,6-dichloro-3,5-difluoronitrobenzene. The desired 3,5-difluoroaniline can be prepared from the 2,6-dichloro-3,5-difluoronitrobenzene by reaction with hydrogen with elimination of hydrogen chloride and reduction of the nitro group.
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